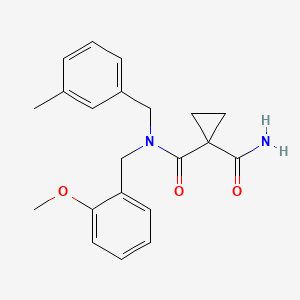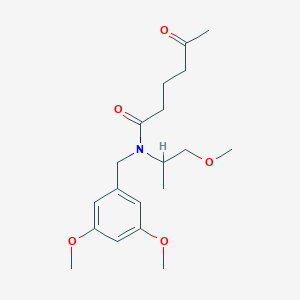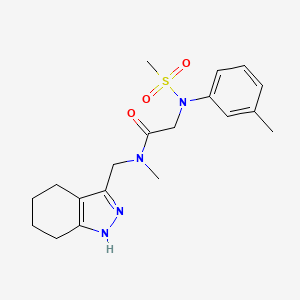![molecular formula C21H29N3O B5904832 (1R,9aR)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol](/img/structure/B5904832.png)
(1R,9aR)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,9aR)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines elements of indole and quinolizidine, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aR)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol typically involves multiple steps, including the formation of the indole and quinolizidine rings, followed by their coupling. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Quinolizidine Ring: This can be synthesized through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling of the Rings: The final step involves coupling the indole and quinolizidine rings through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the quinolizidine ring, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can take place at various positions on the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinolizidine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, the compound may be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1R,9aR)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the quinolizidine ring can modulate the activity of ion channels and transporters. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function.
Comparison with Similar Compounds
Similar Compounds
(1R,9aR)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol: Unique due to its combined indole and quinolizidine structure.
Indole Derivatives: Compounds like tryptamine and serotonin, which primarily feature the indole ring.
Quinolizidine Derivatives: Compounds like sparteine and lupanine, which primarily feature the quinolizidine ring.
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to interact with a broader range of molecular targets compared to compounds that feature only one of the rings
Properties
IUPAC Name |
(1R,9aR)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c25-21(10-5-12-24-11-4-3-8-20(21)24)15-23-13-9-19-17(14-23)16-6-1-2-7-18(16)22-19/h1-2,6-7,20,22,25H,3-5,8-15H2/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVRXSAPOQEZNN-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)(CN3CCC4=C(C3)C5=CC=CC=C5N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@]([C@H]2C1)(CN3CCC4=C(C3)C5=CC=CC=C5N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(allyloxy)benzyl]-2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)-N-ethylacetamide](/img/structure/B5904753.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea](/img/structure/B5904766.png)

![5-[(2,2-diallylpiperidin-1-yl)methyl]-N-ethylpyrimidin-2-amine](/img/structure/B5904784.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5904792.png)
![[2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5904793.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]cyclopentanamine](/img/structure/B5904794.png)
![4-(2-{1-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5904813.png)
![1-(1-{1-[(1-methylcyclohexyl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904814.png)
![(2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide](/img/structure/B5904821.png)

![N,2,6-trimethyl-N-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B5904827.png)

![N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B5904854.png)
